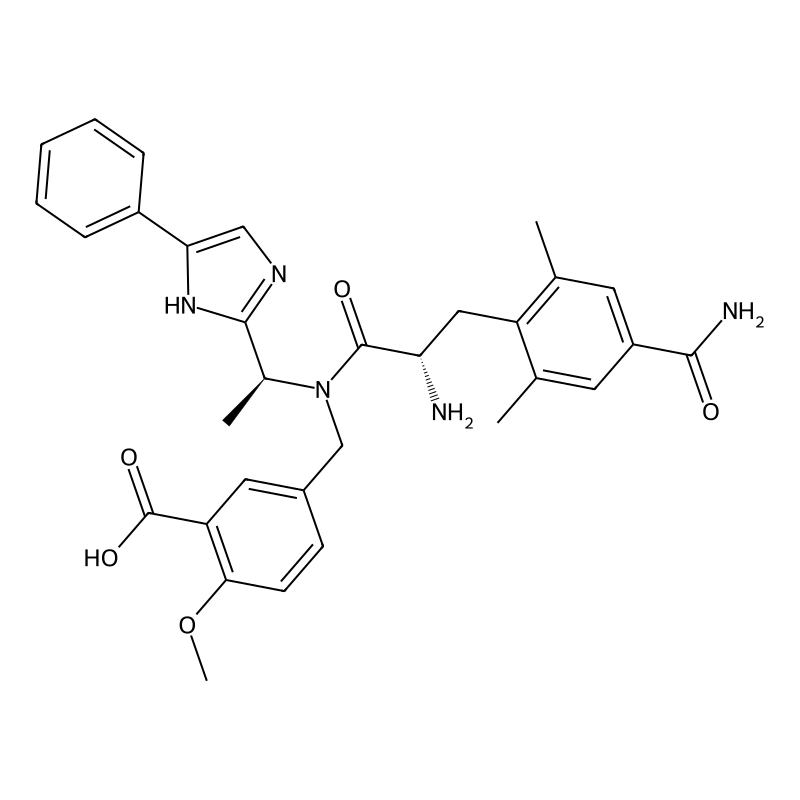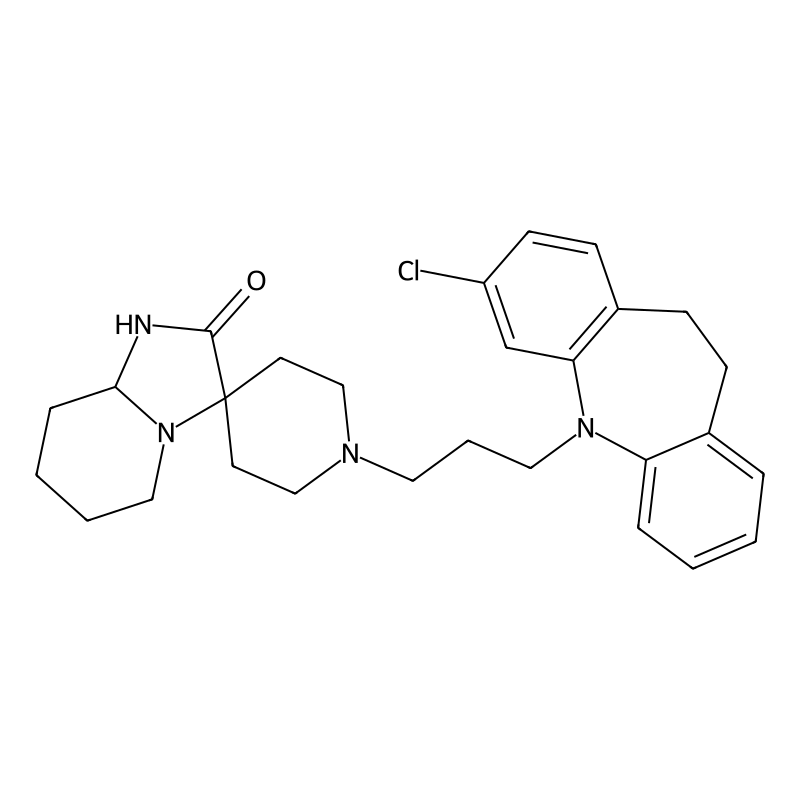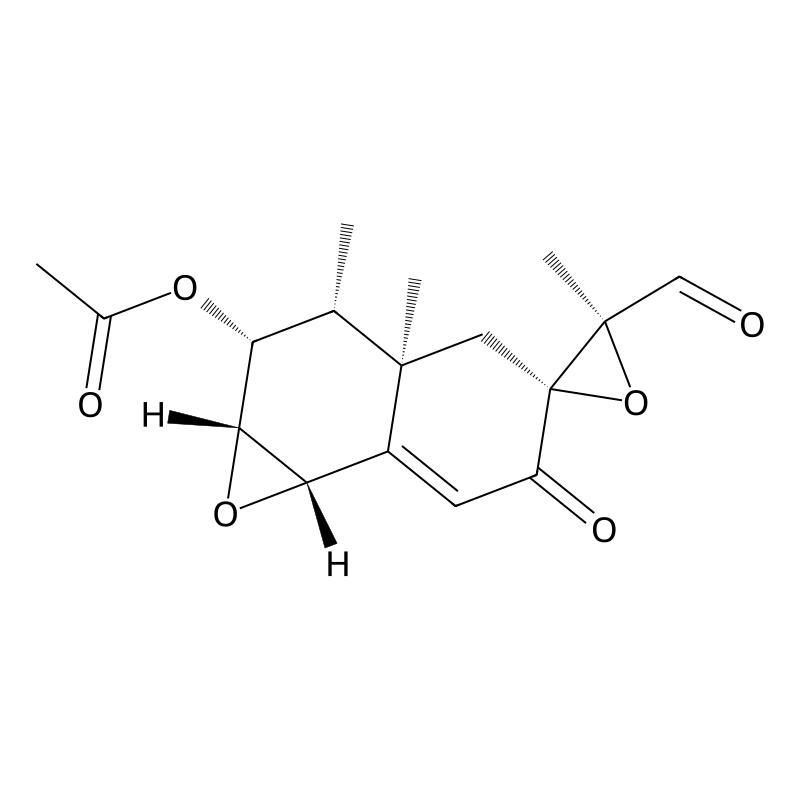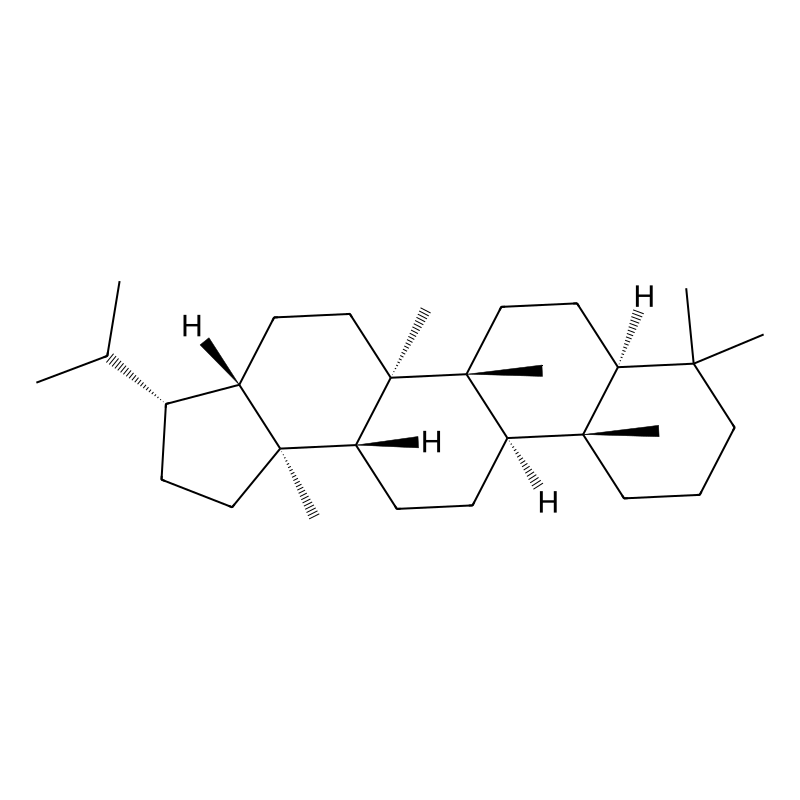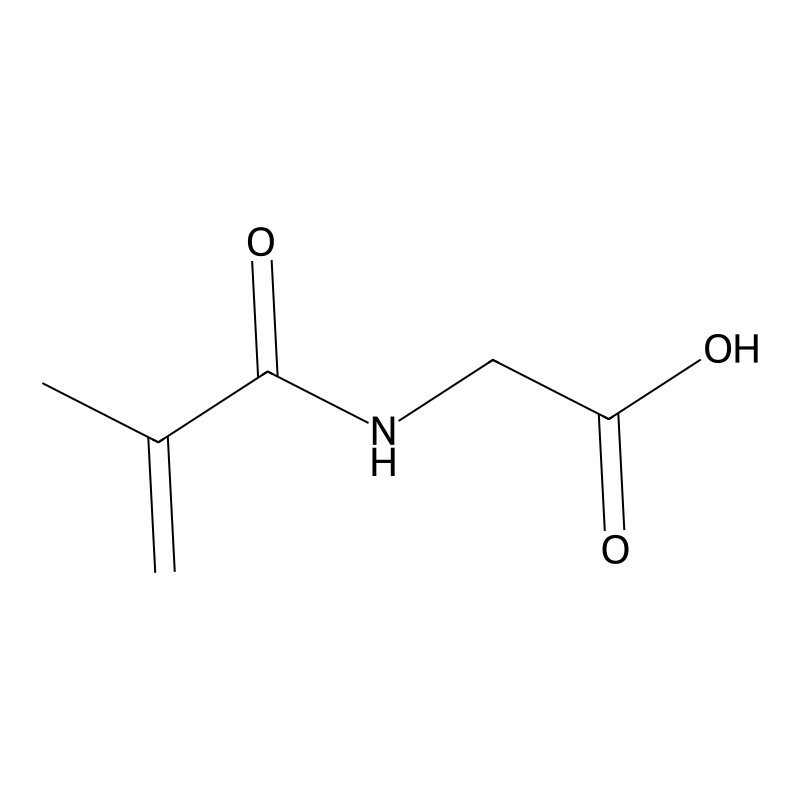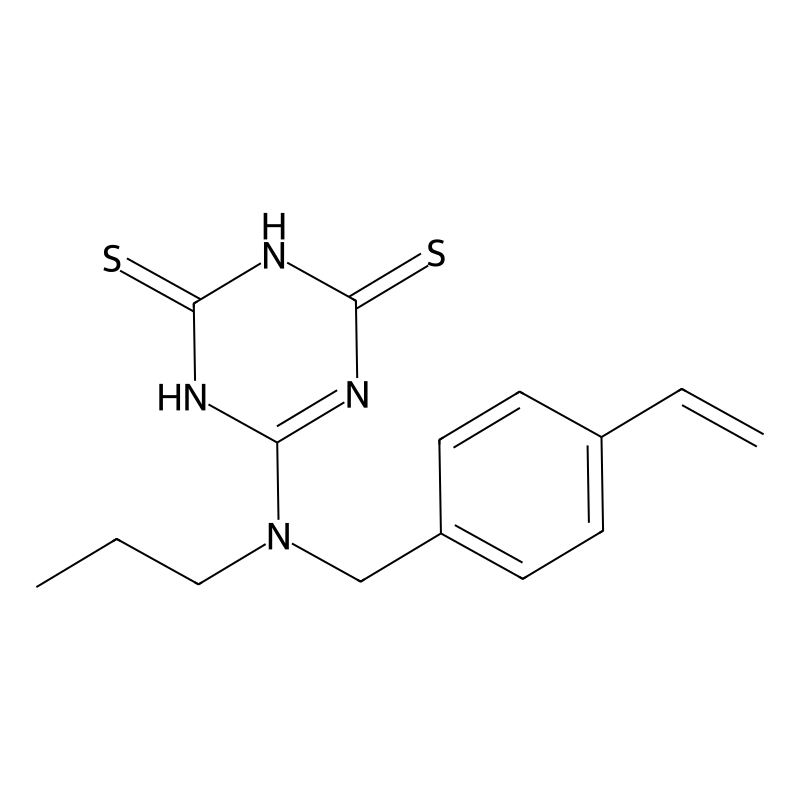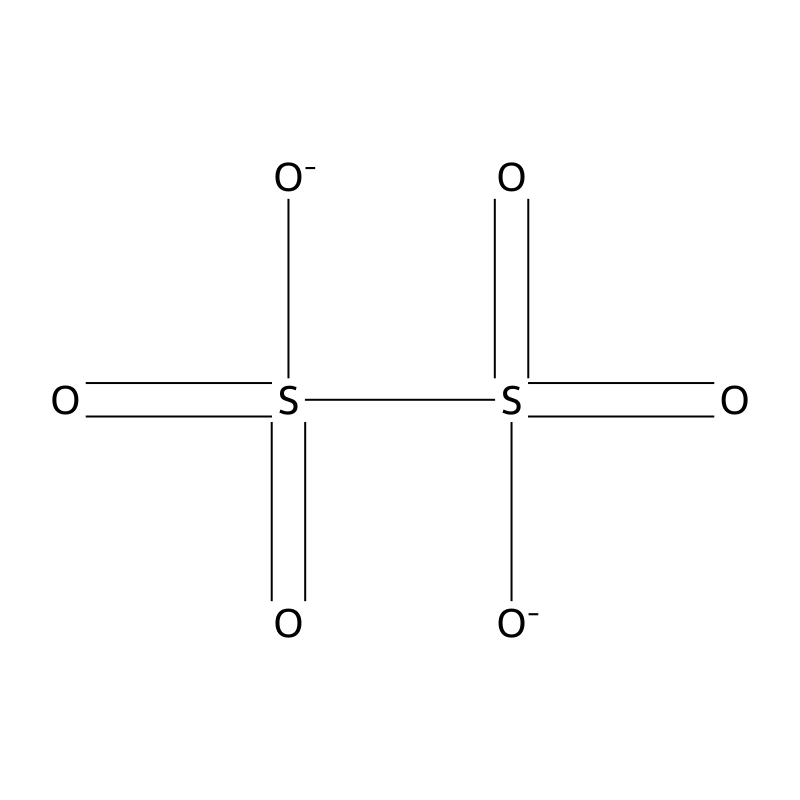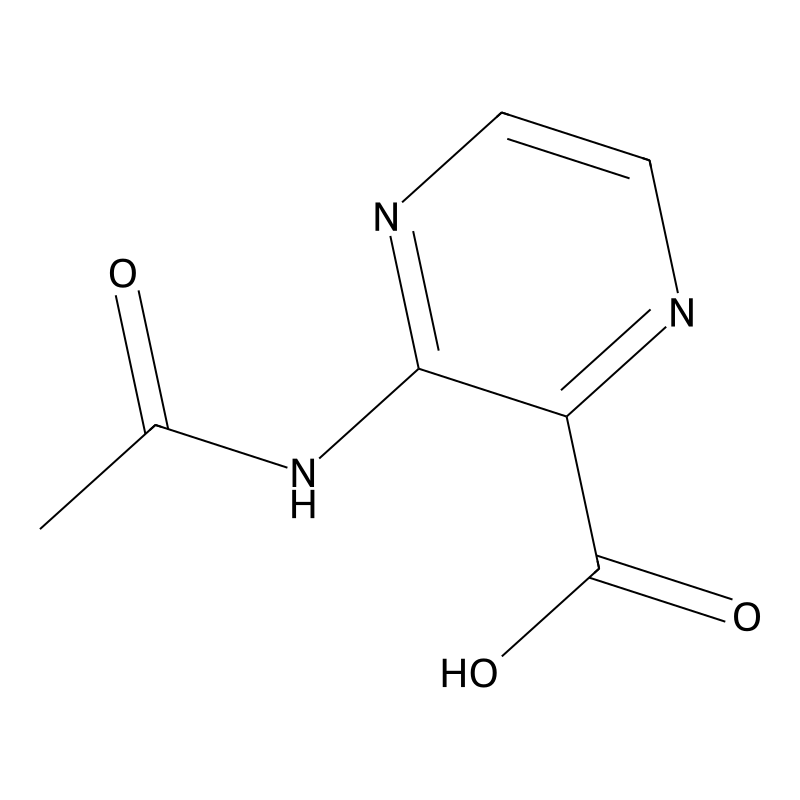Cerium(III) acetate xhydrate
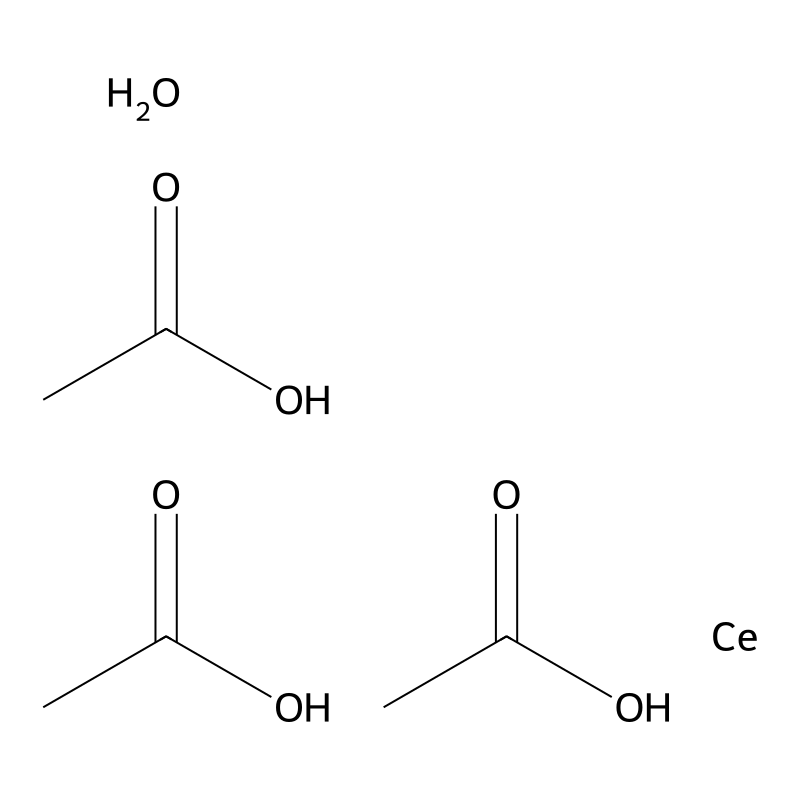
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Catalyst for Organic Reactions:
- Cerium(III) acetate hydrate acts as a Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful in various organic reactions, such as:
- Alkene epoxidation: Cerium(III) acetate hydrate can be used as a catalyst for the epoxidation of alkenes, which is the conversion of a carbon-carbon double bond into an epoxide functional group. This reaction is important for the synthesis of various organic compounds, including pharmaceuticals and polymers .
- C-H activation: Cerium(III) acetate hydrate can also activate C-H bonds in organic molecules, allowing for further functionalization. This property is valuable for the development of new synthetic methods .
Synthesis of Cerium Oxide Nanoparticles:
- Cerium(III) acetate hydrate is a common precursor for the synthesis of cerium oxide (CeO2) nanoparticles. These nanoparticles have unique properties, such as high oxygen storage capacity and catalytic activity, making them attractive for various applications, including:
- Solid oxide fuel cells (SOFCs): CeO2 nanoparticles can be used as an electrolyte material in SOFCs, which are devices that convert chemical energy into electrical energy .
- Catalysis: CeO2 nanoparticles can be used as catalysts for various reactions, including the removal of pollutants from exhaust fumes and the conversion of biomass into biofuels .
Other Applications:
Cerium(III) acetate hydrate is a chemical compound with the molecular formula . It is characterized by its white crystalline appearance and is soluble in water at a concentration of approximately 3.5 g/L . This compound is primarily used in various industrial applications, including as a catalyst and in the preparation of thin film buffer layers suitable for high dielectric materials via sol-gel processes .
Several methods exist for synthesizing cerium(III) acetate hydrate:
- Direct Reaction: Mixing cerium(III) oxide or cerium(III) carbonate with acetic acid under controlled conditions can yield cerium(III) acetate.
- Sol-Gel Process: This method involves hydrolysis and polymerization of metal alkoxides or acetates in a solution, forming a gel that can be dried to produce the desired acetate form.
- Precipitation: Adding sodium acetate to a solution containing cerium ions can precipitate cerium(III) acetate hydrate, which can then be filtered and purified.
Cerium(III) acetate hydrate has diverse applications across various fields:
- Catalysis: It serves as a catalyst in organic synthesis, particularly in oxidation reactions.
- Materials Science: Utilized in the fabrication of thin films for electronic devices due to its properties as a dielectric material .
- Environmental Remediation: Its potential use in catalyzing reactions that break down pollutants is being explored.
Interaction studies involving cerium(III) acetate hydrate focus on its reactivity with other compounds and its biological implications. Research indicates that this compound can interact with various organic substrates, enhancing their oxidation rates. Additionally, studies on its interactions with biological systems reveal its potential toxicity and environmental impact, necessitating careful handling and disposal practices .
Cerium(III) acetate hydrate shares similarities with several other lanthanide acetates and related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Cerium(III) acetate hydrate | Catalytic properties; toxic to aquatic life | |
| Lanthanum(III) acetate | Less toxic; used in phosphors | |
| Neodymium(III) acetate | Strong magnetic properties; used in magnets | |
| Praseodymium(III) acetate | Used in glass coloration; less catalytic activity |
Cerium(III) acetate hydrate stands out due to its significant catalytic activity and environmental impact compared to other lanthanide acetates, which may not exhibit similar levels of toxicity or catalytic efficiency.
Precursor Reactants and Stoichiometric Conditions
The synthesis of cerium(III) acetate hydrate involves several well-established precursor reactants, each requiring specific stoichiometric conditions to achieve optimal yields and purity. The most commonly employed precursor materials include cerium(III) carbonate, cerium(III) nitrate hexahydrate, and cerium(III) chloride heptahydrate [3] [30].
The primary synthetic route utilizes cerium(III) carbonate as the starting material, reacting with acetic acid in aqueous solution following the stoichiometric equation: Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑ [3]. This reaction requires a precise molar ratio of 1:6 between cerium carbonate and acetic acid to ensure complete conversion of the carbonate precursor. The reaction proceeds through dissolution of the carbonate in fifty percent acetic acid solution, with carbon dioxide evolution serving as an indicator of reaction completion [3].
Alternative precursor pathways involve cerium(III) nitrate hexahydrate, which offers advantages in terms of solubility and reaction kinetics [4]. The conversion process typically employs a multi-step approach where cerium nitrate is first dissolved in deionized water to form a cerium ion solution with concentrations ranging from 0.02 to 0.10 mole per liter [4]. Subsequent addition of acetic acid or acetate salts facilitates the formation of cerium acetate through ion exchange mechanisms.
| Precursor Material | Molar Ratio (Precursor:Acetic Acid) | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cerium(III) carbonate | 1:6 | 25-60 | 85-95 [3] |
| Cerium(III) nitrate hexahydrate | 1:3 | 20-80 | 80-90 [4] |
| Cerium(III) chloride heptahydrate | 1:3 | 25-70 | 75-85 [32] |
The stoichiometric considerations extend beyond simple molar ratios to include pH adjustment and temperature control parameters [33]. Industrial synthesis processes typically maintain pH values between 4.0 and 6.0 during the initial stages of reaction, with subsequent adjustment to neutral conditions for crystallization [33]. Temperature control proves critical, with optimal synthesis temperatures ranging from 25°C to 80°C depending on the specific precursor employed [25].
Reaction kinetics studies reveal that the formation of cerium(III) acetate hydrate follows first-order kinetics with respect to cerium concentration, with activation energies ranging from 45 to 65 kilojoules per mole depending on the precursor system [25]. These kinetic parameters directly influence the required reaction times, which typically range from 2 to 12 hours for complete conversion under standard laboratory conditions [26].
Aqueous vs. Non-Aqueous Synthesis Routes
The synthesis of cerium(III) acetate hydrate can be accomplished through both aqueous and non-aqueous methodologies, each offering distinct advantages and limitations in terms of product characteristics and process efficiency [13] [15].
Aqueous synthesis routes represent the conventional approach, utilizing water as the primary solvent medium. These methodologies typically achieve higher yields and provide better control over hydration levels in the final product [13]. The aqueous environment facilitates the dissolution of cerium precursors and promotes the formation of stable hydrated complexes. Research demonstrates that aqueous synthesis at temperatures between 60°C and 100°C produces cerium(III) acetate hydrate with controlled degrees of hydration ranging from 1.5 to 4.0 water molecules per cerium atom [1].
The aqueous route offers several distinct advantages including enhanced reaction rates, improved precursor solubility, and simplified purification procedures [13]. Temperature-programmed synthesis in aqueous media allows for precise control of crystal morphology and particle size distribution. Studies indicate that aqueous synthesis at 80°C produces crystalline particles with average sizes between 50 and 200 nanometers, compared to larger aggregates formed under ambient conditions [2].
Non-aqueous synthesis routes employ organic solvents such as ethanol, methanol, or acetone as reaction media [15]. These methodologies prove particularly valuable for applications requiring anhydrous or low-hydration products. The non-aqueous environment prevents excessive hydration and enables the formation of cerium acetate with specific coordination geometries [15].
| Synthesis Route | Solvent System | Temperature Range (°C) | Hydration Level | Particle Size (nm) |
|---|---|---|---|---|
| Aqueous | Water | 60-100 | 1.5-4.0 H₂O | 50-200 [2] |
| Non-aqueous (Ethanol) | Ethanol/Water (3:1) | 40-80 | 0.5-1.5 H₂O | 20-100 [15] |
| Non-aqueous (Methanol) | Methanol | 25-65 | 1.0-2.0 H₂O | 30-150 [15] |
| Deep Eutectic Solvent | Cerium nitrate:Urea (1:3.5) | 80-120 | Variable | 10-50 [15] |
Non-aqueous synthesis in ethanol-water mixtures demonstrates superior control over product morphology and enables the formation of highly crystalline materials with reduced agglomeration [14]. The reduced dielectric constant of organic solvents affects the solvation behavior of cerium ions, leading to altered coordination patterns and crystal structures [15].
Recent developments in non-aqueous synthesis include the utilization of deep eutectic solvents, which combine cerium nitrate hexahydrate with urea in specific molar ratios [15]. These systems enable low-temperature synthesis while maintaining high product purity and controlled particle characteristics. The deep eutectic solvent approach achieves synthesis temperatures as low as 80°C while producing materials with surface areas exceeding 150 square meters per gram [15].
The choice between aqueous and non-aqueous routes depends on specific application requirements and desired product characteristics [13] [15]. Aqueous synthesis proves optimal for applications requiring high yields and cost-effectiveness, while non-aqueous methods excel in producing materials with controlled morphologies and specific surface properties.
Purity Optimization Techniques
Achieving high-purity cerium(III) acetate hydrate requires implementation of multiple purification strategies throughout the synthesis and post-processing stages [17] [19]. Commercial specifications typically demand purity levels exceeding 99.9% with respect to total rare earth oxide content, necessitating sophisticated purification protocols [18].
Primary purification approaches focus on precursor selection and reaction condition optimization. The utilization of high-purity cerium carbonate or cerium nitrate hexahydrate as starting materials significantly reduces the introduction of metallic impurities [4]. Systematic studies demonstrate that precursor purity directly correlates with final product quality, with impurity levels typically concentrated by factors of 2-5 during synthesis [17].
Crystallization-based purification represents the most effective technique for removing non-rare earth impurities [19]. The process involves controlled cooling of saturated cerium acetate solutions to promote selective crystallization of the desired product while leaving impurities in solution. Multiple recrystallization cycles can achieve impurity reductions exceeding 95%, particularly for common contaminants such as iron, calcium, and silicon compounds [17].
| Impurity Type | Initial Concentration (ppm) | After Single Recrystallization (ppm) | After Triple Recrystallization (ppm) | Removal Efficiency (%) |
|---|---|---|---|---|
| Iron (Fe₂O₃) | 50-100 | 10-20 | 2-5 [17] | 95-98 |
| Calcium (CaO) | 100-200 | 20-50 | 5-10 [17] | 95-98 |
| Silicon (SiO₂) | 50-150 | 10-30 | 2-8 [17] | 96-98 |
| Chloride (Cl⁻) | 100-500 | 20-100 | 5-20 [19] | 96-99 |
| Sulfate (SO₄²⁻) | 50-200 | 10-50 | 2-10 [19] | 95-98 |
Filtration and washing procedures play crucial roles in impurity removal, particularly for elimination of residual precursor materials and reaction byproducts [33]. Implementation of multi-stage washing with deionized water removes water-soluble impurities, while ethanol washing eliminates organic contaminants [26]. The washing sequence typically involves initial water washing at temperatures between 60°C and 80°C, followed by room-temperature ethanol treatment to remove moisture and prevent hydrolysis [26].
pH control during synthesis and purification stages significantly affects impurity incorporation and removal efficiency [33]. Maintaining pH values between 5.5 and 6.5 during crystallization minimizes the co-precipitation of hydroxide impurities while promoting selective cerium acetate formation. Buffer systems utilizing acetate-acetic acid combinations provide stable pH control throughout extended processing periods [4].
Advanced purification techniques include ion exchange chromatography for removal of trace metallic impurities and activated carbon treatment for organic contaminant elimination [17]. These methods prove particularly valuable for achieving ultra-high purity grades exceeding 99.99% total rare earth oxide content. Ion exchange processes typically reduce individual metallic impurities to levels below 1 part per million, while activated carbon treatment removes residual organic compounds to concentrations below 10 parts per million [19].
Thermal treatment protocols contribute to purity enhancement through decomposition of unstable impurities and volatile contaminant removal [25]. Controlled heating at temperatures between 100°C and 150°C eliminates excess moisture and volatile organic compounds while preserving the integrity of the cerium acetate structure [26]. Extended thermal treatment at 200°C can achieve further purification but risks partial decomposition of the acetate functionality [25].
Large-Scale Production Challenges
Industrial-scale production of cerium(III) acetate hydrate presents numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [20] [21]. Current global market estimates indicate production volumes of approximately 1,000 to 2,000 metric tons annually, with projected growth rates of 8.5% compound annual growth rate through 2033 [20].
Process scaling challenges primarily stem from heat and mass transfer limitations inherent in large-volume synthesis operations [33]. Laboratory-scale synthesis typically achieves uniform temperature distribution and rapid mixing, conditions that become increasingly difficult to maintain in industrial reactors with volumes exceeding 10,000 liters [33]. Temperature gradients within large reactors can lead to non-uniform product quality and reduced overall yields, requiring implementation of advanced heating and mixing systems [21].
Raw material supply chain management represents a critical challenge for large-scale production [22]. The availability of high-purity cerium compounds depends on rare earth mining operations concentrated in specific geographic regions, creating potential supply disruptions and price volatility [21]. Industrial producers must maintain strategic inventory levels of precursor materials while managing storage costs and material degradation concerns [22].
| Production Scale | Reactor Volume (L) | Temperature Control (±°C) | Mixing Efficiency (%) | Yield Reduction (%) |
|---|---|---|---|---|
| Laboratory | 1-10 | ±1 | 95-98 | 0-2 [33] |
| Pilot | 100-1,000 | ±3 | 85-92 | 3-8 [33] |
| Industrial | 5,000-50,000 | ±5 | 70-85 | 8-15 [33] |
Quality control and analytical monitoring become increasingly complex at industrial scales [18]. Laboratory-scale synthesis allows for real-time monitoring of reaction parameters and immediate adjustment of conditions, while large-scale operations require sophisticated analytical systems capable of representative sampling from multi-ton batches [33]. Implementation of statistical process control methodologies becomes essential for maintaining consistent product quality across extended production campaigns [21].
Waste management and environmental compliance present significant challenges for industrial cerium acetate production [22]. Large-scale synthesis generates substantial volumes of process wastewater containing dissolved salts and organic compounds, requiring expensive treatment systems to meet environmental discharge standards [21]. Recovery and recycling of process chemicals become economically attractive at industrial scales but require additional processing equipment and operational complexity [22].
Energy consumption optimization represents a major focus area for industrial production efficiency [20]. Scaling up endothermic synthesis reactions requires proportionally larger heating systems, while maintaining uniform temperature distribution demands sophisticated thermal management [33]. Energy costs typically represent 15-25% of total production costs for cerium acetate manufacturing, making energy efficiency improvements essential for competitive pricing [21].
Equipment corrosion and maintenance challenges intensify at industrial scales due to the acidic nature of synthesis conditions and extended operating periods [33]. Acetic acid environments require specialized materials of construction, typically including stainless steel or acid-resistant alloys that significantly increase capital equipment costs [22]. Maintenance scheduling becomes critical for continuous operation, with typical maintenance intervals ranging from 3 to 6 months for major equipment overhauls [21].
Market demand fluctuations create additional challenges for industrial production planning [20]. Applications in automotive catalysts, electronics manufacturing, and specialty chemicals exhibit cyclical demand patterns that require flexible production capabilities [24]. Producers must balance the efficiency gains of continuous operation against the need for production rate adjustments to match market requirements [22].
Hydration State Variability (xH₂O)
Cerium(III) acetate exhibits remarkable variability in its hydration state, with the compound existing in multiple hydrated forms depending on environmental conditions and synthesis parameters [1] [2] [3]. The most commonly encountered forms include the anhydrous compound, monohydrate, sesquihydrate, and tetrahydrate, with the variable formula Ce(CH₃COO)₃·xH₂O where x typically ranges from 1 to 4 [4] [5] [6].
The sesquihydrate form (x = 1.5) represents the most frequently reported commercial variant, with a molecular weight of 344.27 g/mol and water content of approximately 7.86% [1] [7]. The compound's water content can range from 4.0% to 12.0% depending on storage conditions and atmospheric humidity [3] [6]. The tetrahydrate form contains significantly higher water content at 18.5%, reflecting its highly hydrated nature [8] [9].
Dehydration studies reveal that the 1.5 hydrate loses water at 133°C to form an amorphous anhydrous state, which subsequently undergoes crystallization at 212°C [1] [10]. The variable hydration state significantly influences the compound's solubility, thermal stability, and crystallographic properties [11] [12].
Coordination Geometry of Ce³⁺
The coordination environment of cerium(III) in acetate complexes demonstrates considerable structural diversity, with coordination numbers ranging from seven to nine depending on the specific compound and hydration state [13] [14] [15]. The most extensively characterized example is the layered coordination polymer [Ce(CH₃COO)(SO₄)(H₂O)₂]ₙ, where cerium exhibits ninefold coordination within an irregular CeO₉ geometry [14] [15].
In this structure, each cerium cation coordinates to four oxygen atoms from three symmetry-equivalent acetate anions, three oxygen atoms from three symmetry-equivalent sulfate dianions, and two crystallographically independent water molecules [14]. The Ce—O bond lengths span a range from 2.4385(10) to 2.6518(10) Å, with the shortest distances typically associated with monodentate acetate coordination and the longest with bridging interactions [14] [15].
The acetate coordination modes vary significantly within the structure. Two of the three acetate anions coordinate through only one carboxyl oxygen atom to the metal centers, while the third anion exhibits bidentate coordination through both oxygen atoms [14]. This mixed coordination behavior results in the formation of chains through μ₃-(O,O′,O,O′) bridging modes extending in the crystallographic b-axis direction [14].
The distorted coordination geometry reflects the flexible nature of cerium(III) coordination, accommodating various ligand arrangements while maintaining overall structural stability [16] [17]. The O—Ce—O angles deviate significantly from ideal geometries, consistent with the large ionic radius of cerium(III) and its preference for high coordination numbers [14] [15].
Spectroscopic Profiles
FTIR Spectral Signatures
Fourier transform infrared spectroscopy provides detailed insights into the vibrational characteristics of cerium(III) acetate hydrate, revealing distinct spectral features that reflect its molecular structure and hydration state [18] [16] [19]. The spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes.
The broad absorption band spanning 3600-3100 cm⁻¹ corresponds to the stretching vibrations of coordinated and crystalline water molecules [18] [19]. This feature is particularly prominent in hydrated forms and serves as a diagnostic indicator of water content. The intensity and breadth of this band correlate directly with the degree of hydration, with higher hydration states exhibiting stronger and broader absorption profiles [18].
The carboxylate functionality produces the most intense spectral features, with the antisymmetric carboxylate stretching mode (νₐₛ(COO⁻)) appearing between 1548-1620 cm⁻¹ and the symmetric mode (νₛ(COO⁻)) at 1290-1350 cm⁻¹ [18] [16]. The frequency separation between these modes (Δν = νₐₛ - νₛ) provides information about the coordination mode of the acetate ligands, with values typically ranging from 200-300 cm⁻¹ for cerium acetate complexes [16].
The methyl deformation mode appears at approximately 1430 cm⁻¹, while the C-O stretching vibration occurs in the range 1040-1190 cm⁻¹ [18] [16]. These bands exhibit temperature-dependent behavior, with the C-O stretching intensity decreasing above 300°C as organic decomposition begins [18].
Temperature-dependent FTIR studies reveal progressive changes in the spectral profile during thermal decomposition. Water-related bands disappear completely above 400°C, while organic-related peaks persist until higher temperatures [18] [19]. The metal-oxygen stretching vibrations, appearing weakly between 400-500 cm⁻¹, remain stable throughout the thermal treatment, reflecting the persistence of cerium-oxygen coordination [18].
XANES Electronic Structure Analysis
X-ray absorption near-edge structure spectroscopy at the cerium L₃-edge provides direct information about the electronic structure and oxidation state of cerium in acetate complexes [17] [20] [21]. The Ce L₃-edge spectrum exhibits characteristic features that distinguish between Ce³⁺ and Ce⁴⁺ oxidation states, with cerium(III) acetate compounds showing predominantly trivalent character [17] [20].
The spectrum displays a double white line structure, with the main absorption edge positioned at approximately 5723 eV [17] [20]. The branching ratio between the two absorption features, defined as the ratio of the intensities of the low-energy to high-energy peaks, provides quantitative information about the oxidation state distribution [17]. For cerium(III) acetate compounds, this ratio typically ranges from 0.65 to 0.75, confirming the predominant Ce³⁺ character [17].
The pre-edge region contains valuable information about the local coordination environment and electronic structure. The presence of weak pre-edge features indicates the degree of 4f-5d orbital mixing, which is influenced by the coordination geometry and ligand field strength [22] [23]. The covalent character of the cerium-oxygen bonds can be assessed through the intensity and energy position of these features.
The temperature dependence of XANES features provides insights into thermal decomposition mechanisms. During heating, the gradual conversion from Ce³⁺ to Ce⁴⁺ can be monitored through changes in the white line intensity and branching ratio [10] [17]. This oxidation process typically occurs above 400°C and is accompanied by structural rearrangement of the coordination environment [10].

